![molecular formula C13H12N4O2S B2609886 N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide CAS No. 104691-52-3](/img/structure/B2609886.png)
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide
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Overview
Description
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide is a chemical compound with the CAS Number: 104691-52-3 . It has a molecular weight of 288.33 . The compound is solid in its physical form .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine derivatives have been synthesized using various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . These methods involve the formation of carbon-hydrogen, carbon-carbon, and carbon-nitrogen bonds .Molecular Structure Analysis
The InChI code for N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide is 1S/C13H12N4O2S/c1-20(18,19)16-11-5-3-10(4-6-11)12-9-17-8-2-7-14-13(17)15-12/h2-9,16H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide are not mentioned in the search results, imidazo[1,2-a]pyrimidine derivatives are known to be involved in a variety of chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions .Physical And Chemical Properties Analysis
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide is a solid compound . It has a molecular weight of 288.33 . The InChI code for this compound is 1S/C13H12N4O2S/c1-20(18,19)16-11-5-3-10(4-6-11)12-9-17-8-2-7-14-13(17)15-12/h2-9,16H,1H3 .Scientific Research Applications
Anticancer Agents
The compound is a derivative of imidazo[1,2-a]pyridine, which has been used as a core backbone in the development of covalent inhibitors, specifically novel KRAS G12C inhibitors . These inhibitors have shown potential as potent anticancer agents for KRAS G12C-mutated NCI-H358 cells .
Targeted Covalent Inhibitors (TCIs)
The success of TCIs for treating cancers has spurred the search for novel scaffolds to install covalent warheads . The imidazo[1,2-a]pyridine core of the compound has been utilized in this endeavor .
Biological Activity
Imidazo[1,2-a]pyridine derivatives, including the compound , are being constantly developed due to their intriguing chemical structure and varied biological activity . They are distinctive organic nitrogen-bridged heterocyclic compounds that have several uses in medicines, organometallics, and natural products .
Antiulcer, Anticonvulsant, and Antiprotozoal Properties
Imidazopyridine, a structural skeleton of the compound, has a wide range of biological activities, including antiulcer, anticonvulsant, and antiprotozoal properties .
Antifungal, Antibacterial, and Analgesic Properties
Imidazopyridine also exhibits antifungal, antibacterial, and analgesic properties .
Antiviral, Anti-inflammatory, and Antituberculosis Properties
In addition to the above, imidazopyridine has antiviral, anti-inflammatory, and antituberculosis properties .
Antiepileptic and Antitumor Properties
Imidazopyridine is also known for its antiepileptic and antitumor properties .
8. Treatment of Gastric Ulcers, Diabetes, and Psychosis Some imidazo[1,2-a]pyridinone compounds, which are similar to the compound , can be used as drugs to treat gastric ulcers, diabetes, and psychosis .
Safety and Hazards
The safety information for N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide indicates that it has the GHS07 pictogram. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Future Directions
While specific future directions for N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide are not mentioned in the search results, imidazo[1,2-a]pyrimidine derivatives have been the focus of significant attention in the synthetic chemistry community due to their potential capability to modulate physicochemical properties . They have been linked to the pharmacological activity of related drugs and have been found in a variety of natural products, medicinal compounds, and functional materials .
properties
IUPAC Name |
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c1-20(18,19)16-11-5-3-10(4-6-11)12-9-17-8-2-7-14-13(17)15-12/h2-9,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXQCKICWBABKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679149 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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